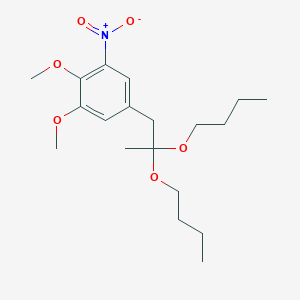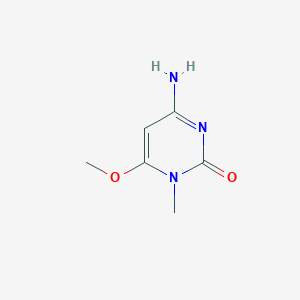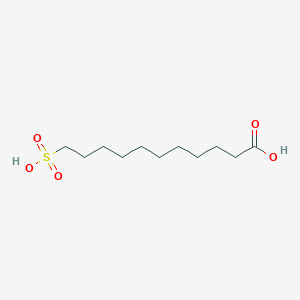
11-Sulfoundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Sulfoundecanoic acid is an organic compound characterized by the presence of a sulfonic acid group attached to an eleven-carbon aliphatic chain. This compound is notable for its applications in various fields, including catalysis and material science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-sulfoundecanoic acid typically involves the functionalization of undecanoic acid derivatives. One common method includes the oxidation of 11-mercaptoundecanoic acid to introduce the sulfonic acid group. This process can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the sulfonation of undecanoic acid derivatives using sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Sulfoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products Formed:
Oxidation: Sulfonates.
Reduction: Sulfides, thiols.
Substitution: Alkylated or aminated derivatives.
Applications De Recherche Scientifique
11-Sulfoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks and as a catalyst in organic reactions.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 11-sulfoundecanoic acid involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
- 10-Phosphono-1-decanesulfonic acid
- 11-Aminoundecanoic acid
- 11-Mercaptoundecanoic acid
Comparison: 11-Sulfoundecanoic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and solubility properties compared to similar compounds. For instance, 11-aminoundecanoic acid contains an amino group, making it more suitable for polymer synthesis, while 11-mercaptoundecanoic acid has a thiol group, which is more reactive in redox reactions .
Propriétés
Numéro CAS |
91243-93-5 |
|---|---|
Formule moléculaire |
C11H22O5S |
Poids moléculaire |
266.36 g/mol |
Nom IUPAC |
11-sulfoundecanoic acid |
InChI |
InChI=1S/C11H22O5S/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) |
Clé InChI |
HODIOTABVUHCTC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCS(=O)(=O)O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


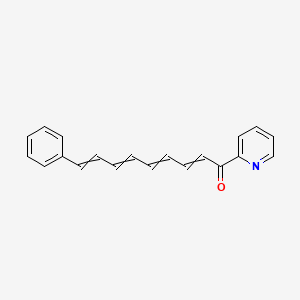
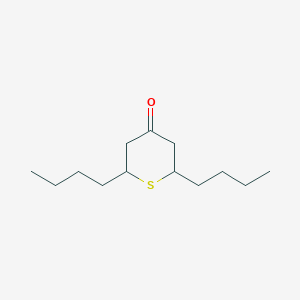
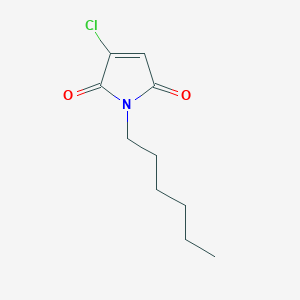
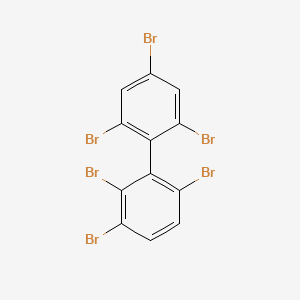
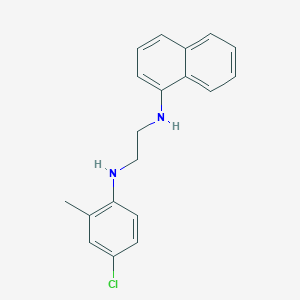
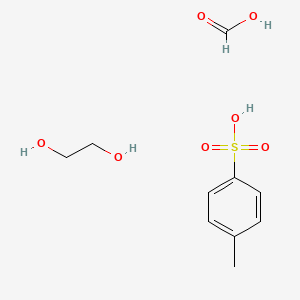
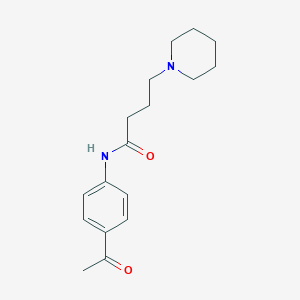
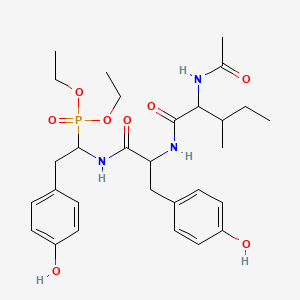
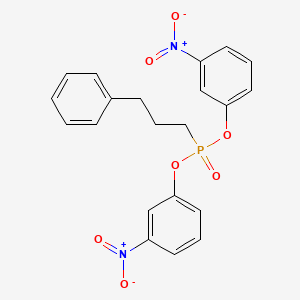
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)
